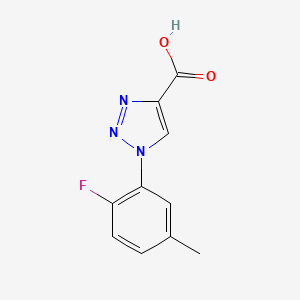
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
“2-Fluoro-5-methoxyphenylboronic acid” and “5-Fluoro-2-methylphenylboronic acid” are both organoboron compounds that are used as building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign .
Synthesis Analysis
These compounds can be involved in various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-5-methoxyphenylboronic acid” is C7H8BFO3 and its molecular weight is 169.95 . The molecular formula of “5-Fluoro-2-methylphenylboronic acid” is C7H8BFO2 and its molecular weight is 153.95 .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methoxyphenylboronic acid” has a melting point of 195°C to 196°C . “5-Fluoro-2-methylphenylboronic acid” has a melting point of 144-148 °C (lit.) .
科学的研究の応用
Synthesis and Biological Activities
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored in various scientific research contexts, demonstrating their versatility and significance. Their synthesis and potential biological activities form a focal point of research, showcasing their applications in medicinal chemistry and beyond.
Microwave-Assisted Synthesis and Analgesic Potential : The compound and its derivatives, such as benzylideneamino)triazole–thione derivatives, have been synthesized using microwave-assisted methods. These compounds have demonstrated significant analgesic effects, highlighting their potential in pain management and drug development (Zaheer et al., 2021).
Photophysical Properties and Application Prospects : The synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has expanded the fluorophore family of small molecular heterocycles. These ATAs exhibit bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and microenvironments. Their potential applications as sensors, especially for pH monitoring in biological research, underscore their versatility (Safronov et al., 2020).
Intermolecular Interactions in Derivatives : The study of 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has provided insights into various intermolecular interactions. These interactions are crucial for understanding the compound's behavior in different states and have implications for drug design and molecular engineering (Shukla et al., 2014).
Antibacterial Activity : The antibacterial properties of triazole analogues, such as those derived from piperazine, have been investigated, showing significant inhibition against various pathogenic bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Nagaraj et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(11)9(4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZUZKFIJGFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)
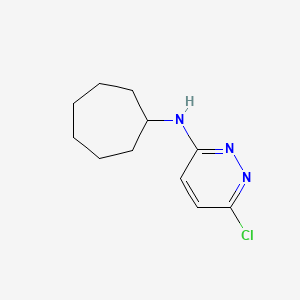
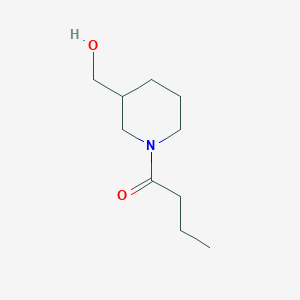
![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)
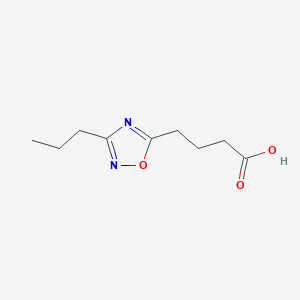
![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
amine](/img/structure/B1461487.png)
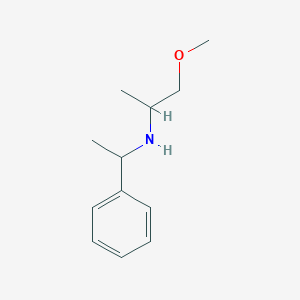
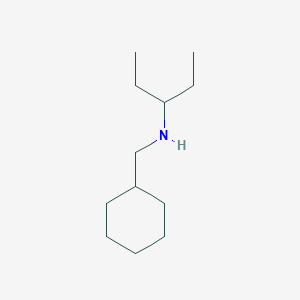
![3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B1461492.png)
![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)
